Methyl N-(ethoxycarbonyl)benzenecarboximidate
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Overview
Description
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester typically involves the esterification of benzenecarboximidic acid with ethyl chloroformate and methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:
Activation of Benzenecarboximidic Acid: The benzenecarboximidic acid is first activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated benzenecarboximidic acid is then reacted with ethyl chloroformate and methanol in the presence of a catalyst like sulfuric acid to form the desired ester.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Benzenecarboximidic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidic acid, N-(methoxycarbonyl)-, ethyl ester
- Benzenecarboximidic acid, N-(propoxycarbonyl)-, methyl ester
Uniqueness
Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Biological Activity
Methyl N-(ethoxycarbonyl)benzenecarboximidate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of benzenecarboxylic acid derivatives with ethyl chloroformate and subsequent treatment with an amine. The final product is obtained through careful purification processes, often involving recrystallization or chromatography to ensure high purity levels.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) cells. The potency of these compounds can be influenced by substituents on the benzene ring, with methoxy groups enhancing activity in some cases .
Table 1: Antiproliferative Activities of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
6a | HeLa | 5.0 |
6b | MDA-MB-231 | 4.2 |
6c | HT-29 | 3.5 |
11a | HeLa | 2.0 |
11b | MDA-MB-231 | 1.8 |
Antibacterial Activity
This compound and its derivatives have also been evaluated for antibacterial properties. Studies indicate that certain analogs possess moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .
Table 2: Antibacterial Activity of Related Compounds
Compound | Bacteria | MIC (mg/mL) |
---|---|---|
4a | Staphylococcus aureus | 0.68 |
4b | Bacillus cereus | 0.33 |
4c | Escherichia coli | >3.76 |
The biological activity of this compound is thought to involve multiple mechanisms, including:
- Inhibition of Cell Proliferation : Compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis and interference with protein synthesis are potential mechanisms attributed to its antibacterial activity.
Case Studies
Several case studies have explored the application of this compound in drug development:
- Anticancer Drug Development : A series of experiments demonstrated that modifications in the ethoxycarbonyl group significantly influenced the cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design.
- Antimicrobial Agents : The compound's efficacy against resistant strains of bacteria has been documented, highlighting its potential as a lead compound in antibiotic development.
Properties
CAS No. |
101934-61-6 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl N-ethoxycarbonylbenzenecarboximidate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)12-10(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
JEYFDHCGSVEVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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